3-(aminomethyl)-N-methylbenzenesulfonamide
Overview
Description
The compound "3-(aminomethyl)-N-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. The structure of this compound suggests it contains an amino group attached to a benzene ring via a sulfonamide linkage, with additional methyl groups providing potential sites for further chemical modification .
Synthesis Analysis
The synthesis of amino-(N-alkyl)benzenesulfonamides, which are structurally related to "3-(aminomethyl)-N-methylbenzenesulfonamide," can be achieved through N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by iridium-catalyzed hydrogen autotransfer, which is a transition-metal-catalyzed process. This method is highly efficient and general, allowing for the synthesis of a variety of N-alkylated benzenesulfonamide derivatives .
Molecular Structure Analysis
The molecular structure and various spectroscopic properties of benzenesulfonamide derivatives have been extensively studied. For example, the structural geometry, vibrational wavenumbers, and NMR chemical shifts of N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide were investigated using both experimental and computational methods. These studies provide insights into the electronic transitions and intramolecular interactions, such as hydrogen bonding, which are likely to be relevant for "3-(aminomethyl)-N-methylbenzenesulfonamide" as well .
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions. For instance, 3-aminobenzenesulfonic acid can react with copper(II) nitrate to form a complex with a distorted octahedral geometry, indicating the potential for coordination chemistry involving "3-(aminomethyl)-N-methylbenzenesulfonamide" . Additionally, nitrobenzenesulfonamides can be alkylated to produce N-alkylated sulfonamides, which can then be deprotected to yield secondary amines, suggesting a pathway for the modification of the "3-(aminomethyl)-N-methylbenzenesulfonamide" molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be characterized by various spectroscopic techniques. For example, the sulfonamide compound 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was synthesized and characterized using FT-IR, NMR, UV-Vis, and X-ray crystallography. Computational methods such as DFT calculations were also employed to predict vibrational frequencies, chemical shifts, and electronic properties. These methods are applicable to the analysis of "3-(aminomethyl)-N-methylbenzenesulfonamide" to determine its physical and chemical characteristics .
Scientific Research Applications
Synthesis and Potential Uses
Anti-HIV Activity : Derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized as potential anti-HIV agents. These compounds displayed promising anti-HIV-1 activity, exemplified by one derivative showing an effective concentration (EC50) value of 15 μM and weak cytotoxic effects (Brzozowski & Sa̧czewski, 2007).
Spectroscopic and Structural Studies : Molecular structure, vibrational wavenumbers, NMR chemical shifts, and UV–vis electronic absorption wavelengths of related sulfonamide molecules have been studied. These studies aid in understanding the structural geometry and electronic properties of these compounds (Alaşalvar et al., 2018).
Antibacterial and Anti-Inflammatory Properties : Synthesis of sulfonamides bearing 1,4-benzodioxin ring showed potential antibacterial properties and therapeutic relevance for inflammatory ailments. The synthesized compounds demonstrated good inhibitory activity against various bacterial strains (Abbasi et al., 2017).
Coordination Geometry Control in Chemistry : The strong intermolecular hydrogen bonding between amine and sulfonamide units influences coordination geometries in metal complexes. This insight is significant for designing metal complexes with specific properties (White et al., 1999).
DNA Binding and Anticancer Activity : Copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These studies are crucial for the development of new anticancer drugs (González-Álvarez et al., 2013).
Synthesis and Anticancer Property : The synthesis of certain sulfonamide derivatives has shown unexpected results, leading to novel compounds with potential anticancer properties (Zhang & Shi-jie, 2010).
Treatment of Diabetes : Derivatives of N-(3-amino-4-methylbenzenesulfonyl)-N-cyclohexylurea have been studied in the treatment of diabetes, demonstrating a hypoglycemic effect and a potential for therapeutic use (Pollen et al., 1960).
Pharmacological Evaluation as Anti-inflammatory Agents : Aminobenzensulfonamides derivatives of mefenamic acid have been synthesized and evaluated for their anti-inflammatory activity, showing significant therapeutic potential (Mahdi, 2008).
properties
IUPAC Name |
3-(aminomethyl)-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVLDCBNRZZNPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588470 | |
Record name | 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-methylbenzenesulfonamide | |
CAS RN |
808761-43-5 | |
Record name | 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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